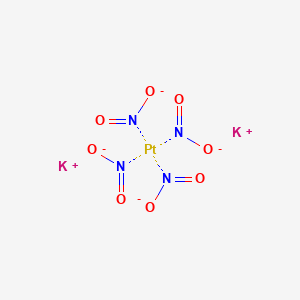

Potassium tetranitroplatinate(II)

Description

The exact mass of the compound Potassium tetranitroplatinate(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium tetranitroplatinate(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium tetranitroplatinate(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dipotassium;platinum;tetranitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4HNO2.Pt/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSJMIBMVYZABW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2N4O8Pt-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Potassium tetranitroplatinate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13815-39-9 | |

| Record name | Platinate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrakis(nitrito-N)platinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Crystal Structure and Bonding of K₂[Pt(NO₂)₄]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tetranitroplatinate(II), K₂[Pt(NO₂)₄], is a significant inorganic complex featuring a square planar platinum(II) center. While its chemical properties are utilized in various synthetic applications, a definitive, publicly available single-crystal X-ray diffraction study detailing its complete crystal structure remains elusive in the common crystallographic databases. This guide synthesizes the available structural information from related compounds and theoretical considerations to provide a comprehensive understanding of its anticipated crystal structure and bonding. We will explore the coordination environment of the platinum center, the nature of the platinum-ligand bonds, and the expected packing of the ions in the solid state. This document also outlines the general experimental protocols for the synthesis and crystallographic analysis of such complexes, providing a framework for future definitive studies.

Introduction

Platinum complexes are at the forefront of medicinal inorganic chemistry and materials science. The square planar d⁸ configuration of platinum(II) ions, as anticipated in K₂[Pt(NO₂)₄], is of fundamental interest for understanding ligand field effects, reaction mechanisms, and solid-state properties. The nitro ligand (NO₂⁻) can coordinate through either the nitrogen or an oxygen atom, leading to nitro or nitrito isomers, respectively. In the case of [Pt(NO₂)₄]²⁻, bonding is established to occur through the nitrogen atoms, forming a tetranitroplatinate(II) complex. A detailed understanding of the three-dimensional arrangement of the [Pt(NO₂)₄]²⁻ anions and K⁺ cations in the crystal lattice is crucial for rationalizing its physical and chemical properties.

While a complete crystallographic information file (CIF) for anhydrous K₂[Pt(NO₂)₄] is not readily found in open-access crystallographic databases, extensive data exists for the analogous palladium complex, K₂[Pd(NO₂)₄]·2H₂O, and for a mixed-crystal, K₂[Pd₀.₅Pt₀.₅(NO₂)₄]. This information, combined with spectroscopic data and theoretical models, allows for a robust prediction of the structural parameters of K₂[Pt(NO₂)₄].

Predicted Crystal Structure and Bonding

Based on the analysis of analogous structures, the crystal structure of K₂[Pt(NO₂)₄] is expected to consist of discrete K⁺ cations and [Pt(NO₂)₄]²⁻ complex anions.

The [Pt(NO₂)₄]²⁻ Anion: A Square Planar Geometry

The central platinum(II) ion in the [Pt(NO₂)₄]²⁻ anion is predicted to exhibit a square planar coordination geometry. This is a common arrangement for d⁸ metal ions like Pt(II) due to the significant ligand field stabilization energy. The four nitrite (B80452) ligands are expected to coordinate to the platinum center through their nitrogen atoms.

Table 1: Predicted Bond Parameters for the [Pt(NO₂)₄]²⁻ Anion

| Parameter | Predicted Value Range | Basis for Prediction |

| Pt-N Bond Length | 2.00 - 2.06 Å | Comparison with K₂[Pd₀.₅Pt₀.₅(NO₂)₄] and other Pt(II)-NO₂ complexes. |

| N-Pt-N Bond Angle | ~90° and ~180° | Ideal square planar geometry. Deviations are expected due to steric interactions of the nitro groups. |

| O-N-O Bond Angle | 115 - 125° | Typical for coordinated nitrite ligands. |

| N-O Bond Length | 1.20 - 1.25 Å | Typical for coordinated nitrite ligands. |

The Pt-N bonds are covalent in nature, arising from the overlap of the nitrogen lone pair orbitals with the dsp² hybrid orbitals of the platinum(II) center. The planarity of the [Pt(NO₂)₄]²⁻ unit is a key structural feature.

Role of Potassium Cations and Crystal Packing

The K⁺ cations are expected to be located in the interstitial spaces of the crystal lattice, providing charge balance. The electrostatic interactions between the K⁺ ions and the [Pt(NO₂)₄]²⁻ anions will govern the overall crystal packing. The coordination environment of the potassium ions will likely involve oxygen atoms from the nitro ligands of neighboring complex anions. The precise packing arrangement will determine the unit cell dimensions and space group of the crystal.

Experimental Protocols

To definitively determine the crystal structure of K₂[Pt(NO₂)₄], single-crystal X-ray diffraction is the required experimental technique. The following sections outline the general procedures for the synthesis of the compound and its analysis.

Synthesis of K₂[Pt(NO₂)₄] Single Crystals

A common method for the synthesis of potassium tetranitroplatinate(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an excess of potassium nitrite (KNO₂).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium nitrite (KNO₂)

-

Distilled water

Procedure:

-

Dissolve K₂[PtCl₄] in a minimum amount of hot distilled water.

-

Prepare a concentrated aqueous solution of KNO₂.

-

Add the KNO₂ solution in excess to the hot K₂[PtCl₄] solution with constant stirring. The color of the solution should change, indicating the formation of the tetranitro complex.

-

The reaction mixture is typically heated for a period to ensure complete reaction.

-

Slow cooling of the resulting solution is crucial for the growth of single crystals suitable for X-ray diffraction. This can be achieved by allowing the solution to stand at room temperature, followed by refrigeration.

-

The resulting crystals are then isolated by filtration, washed with a small amount of cold water and ethanol, and dried.

Single-Crystal X-ray Diffraction Analysis

Methodology:

-

A suitable single crystal of K₂[Pt(NO₂)₄] is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it.

-

The diffraction pattern, consisting of a series of reflections at different angles, is collected using a detector.

-

The collected data is then processed to determine the unit cell parameters and the space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods to determine the positions of the platinum and potassium atoms.

-

Subsequent refinement of the structural model using least-squares methods allows for the precise determination of the positions of all atoms, as well as their thermal displacement parameters.

Visualizations

The following diagrams illustrate the expected coordination and bonding within the K₂[Pt(NO₂)₄] crystal structure.

Caption: Predicted square planar coordination of the platinum(II) ion.

Caption: Orbital overlap leading to Pt-N sigma bonds.

Conclusion

While a definitive crystal structure of anhydrous K₂[Pt(NO₂)₄] awaits publication, a comprehensive picture of its structural and bonding characteristics can be assembled from related crystallographic data and fundamental principles of coordination chemistry. The [Pt(NO₂)₄]²⁻ anion is confidently predicted to adopt a square planar geometry with Pt-N bonds. The overall solid-state structure will be determined by the efficient packing of these anions with potassium cations. The experimental protocols outlined in this guide provide a clear pathway for researchers to obtain single crystals and perform the necessary X-ray diffraction analysis to elucidate the precise atomic arrangement in this important platinum complex. Such a study would be a valuable contribution to the fields of inorganic chemistry and materials science.

In-Depth Technical Guide to the Physical Characteristics of Potassium Tetranitroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]), a key inorganic precursor in the synthesis of platinum-based compounds. This document consolidates available data on its molecular structure, appearance, solubility, and thermal properties, and outlines a standard protocol for its synthesis.

Core Physical and Chemical Properties

Potassium tetranitroplatinate(II) is a coordination complex featuring a central platinum(II) ion surrounded by four nitrite (B80452) ligands. The compound's properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | K₂[Pt(NO₂)₄] | [1][2][3] |

| Molecular Weight | 457.30 g/mol | [1][2][3] |

| Appearance | White to yellowish crystalline solid | [1][4] |

| Solubility | Slightly soluble in water | [3] |

| Melting Point | Decomposes upon heating | |

| Crystal Structure | Data not fully available in cited literature | [5] |

The appearance of potassium tetranitroplatinate(II) is reported with some variability in the literature, described as a white, colorless, or bright yellow crystalline solid.[1][3][4] This variation may be attributable to minor impurities or differences in crystal size and packing.

Experimental Protocols

Synthesis of Potassium Tetranitroplatinate(II)

The synthesis of potassium tetranitroplatinate(II) is typically achieved through the displacement of chloride ligands from potassium tetrachloroplatinate(II) by nitrite ions in an aqueous solution.[6]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium nitrite (KNO₂)

-

Distilled water

Procedure:

-

Dissolution of Starting Material: A solution of potassium tetrachloroplatinate(II) is prepared by dissolving a known quantity in distilled water.

-

Addition of Nitrite Source: A stoichiometric excess of potassium nitrite solution is slowly added to the potassium tetrachloroplatinate(II) solution with continuous stirring. The excess nitrite ensures the complete substitution of all four chloride ligands.

-

Reaction Conditions: The reaction mixture is typically heated gently to facilitate the ligand exchange. The progress of the reaction can be monitored by a color change in the solution.

-

Crystallization and Isolation: Upon completion of the reaction, the solution is allowed to cool slowly to promote the crystallization of potassium tetranitroplatinate(II). The resulting crystals are then isolated by filtration.

-

Washing and Drying: The isolated product is washed with a small amount of cold distilled water to remove any unreacted starting materials and byproducts, followed by drying in a desiccator.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of potassium tetranitroplatinate(II).

Caption: Workflow for the synthesis of K₂[Pt(NO₂)₄].

References

- 1. Potassium tetranitroplatinate(II) | K2N4O8Pt-2 | CID 16211695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium tetranitroplatinate(II) 98 13815-39-9 [sigmaaldrich.com]

- 3. pgmschem.com [pgmschem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Geometry of the Tetranitroplatinate(II) Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of the tetranitroplatinate(II) anion, [Pt(NO₂)₄]²⁻. Due to the limited availability of publicly accessible, detailed crystallographic studies for potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]), this guide leverages data from isostructural and analogous palladium and mixed platinum-palladium complexes to provide a robust model of the anion's geometry. The methodologies for synthesis and structural determination are based on established protocols for similar square planar platinum(II) complexes.

Molecular Geometry and Structure

The tetranitroplatinate(II) anion features a central platinum(II) ion coordinated to four nitrite (B80452) (NO₂) ligands. The d⁸ electron configuration of Pt(II) strongly favors a square planar coordination geometry, which minimizes ligand-ligand repulsion and is characteristic of many platinum(II) complexes. In this arrangement, the platinum atom lies at the center of a square, with the four nitrogen atoms of the nitro ligands occupying the corners. The nitro groups are N-bonded to the platinum center.

Quantitative Geometric Data (Based on Analogous Structures)

The following table summarizes the key bond lengths and angles for the tetranitroplatinate(II) anion, with data derived from the crystallographic analysis of K₂[Pd(NO₂)₄]·2H₂O.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| M-N | Pt/Pd | N | 2.028 - 2.052 Å | |

| N-O | N | O | Typically ~1.25 Å | |

| Bond Angles | ||||

| N-M-N (cis) | N | Pt/Pd | N | ~91.2° |

| N-M-N (trans) | N | Pt/Pd | N | ~180° |

| O-N-O | O | N | O | Typically ~115-120° |

| M-N-O | Pt/Pd | N | O | Typically ~120° |

Note: N-O and O-N-O parameters are typical values for coordinated nitro ligands and are included for completeness.

Experimental Protocols

The synthesis and structural analysis of the tetranitroplatinate(II) anion typically involve the preparation of a suitable salt, such as K₂[Pt(NO₂)₄], followed by single-crystal X-ray diffraction.

Synthesis of Potassium Tetranitroplatinate(II)

A common method for the synthesis of potassium tetranitroplatinate(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an excess of a nitrite salt, such as potassium nitrite (KNO₂), in an aqueous solution.

Detailed Methodology:

-

Preparation of Reactants: A solution of potassium tetrachloroplatinate(II) is prepared by dissolving a known quantity in deionized water. A separate, concentrated solution of potassium nitrite is also prepared.

-

Reaction: The potassium nitrite solution is added dropwise to the stirred solution of potassium tetrachloroplatinate(II) at room temperature. A significant excess of potassium nitrite is used to ensure the complete substitution of the chloride ligands. The reaction mixture is typically stirred for several hours to facilitate the reaction.

-

Crystallization: The resulting solution is slowly evaporated at room temperature. Single crystals of potassium tetranitroplatinate(II) suitable for X-ray diffraction can be obtained through this process. The growth of high-quality single crystals may be facilitated by techniques such as seeding the solution with a small crystal or by slow cooling of a saturated solution.

-

Isolation and Purification: The crystals are isolated by filtration, washed with a small amount of cold water to remove any unreacted starting materials, and then washed with a solvent in which the product is insoluble, such as ethanol (B145695) or ether, before being dried under vacuum.

Single-Crystal X-ray Diffraction Analysis

The precise molecular geometry of the tetranitroplatinate(II) anion is determined by single-crystal X-ray diffraction.

Detailed Methodology:

-

Crystal Mounting: A suitable single crystal of K₂[Pt(NO₂)₄] is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations and improve the quality of the diffraction data. A monochromatic X-ray source (e.g., Mo Kα radiation) is used.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

-

Data Analysis: The refined crystal structure provides the precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.

Visualization of Experimental Workflow

The logical flow from the synthesis of the platinum complex to the final determination of its molecular geometry is illustrated in the following diagram.

Caption: Experimental workflow for determining the molecular geometry of the tetranitroplatinate(II) anion.

Solubility of Potassium Tetranitroplatinate(II) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)]) is a key intermediate in the synthesis of various platinum-containing compounds, including active pharmaceutical ingredients. Understanding its solubility in organic solvents is crucial for reaction optimization, purification, and formulation development. This technical guide addresses the solubility of potassium tetranitroplatinate(II) in organic media. A review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data. While sources consistently state the compound is soluble in organic or non-aqueous solvents, precise measurements are not documented.[1][2][3][4] In light of this data gap, this document provides a comprehensive, generalized experimental protocol for determining the solubility of coordination complexes like potassium tetranitroplatinate(II) in organic solvents. The methodologies described herein, including gravimetric and spectroscopic approaches, are standard and reliable for generating the necessary data for research and development.

Qualitative Solubility Profile

Potassium tetranitroplatinate(II) is consistently described in chemical literature and supplier documentation as a white to off-white powder.[2] While it is noted to be slightly soluble in water, its solubility in organic solvents is stated in qualitative terms. Multiple sources indicate that potassium tetranitroplatinate(II) is "soluble in organic or non-aqueous solvent".[1][2][3][4] However, these sources do not provide quantitative data, such as grams of solute per 100 mL of solvent, or specify the organic solvents in which it is soluble. This lack of specific data necessitates experimental determination for any practical application requiring precise solubility information.

Data Presentation: A Template for Experimental Results

Given the absence of published quantitative data, researchers will need to determine the solubility of potassium tetranitroplatinate(II) experimentally. The following table provides a structured format for recording and comparing such data.

| Organic Solvent | Temperature (°C) | Method of Determination | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | |||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis Spec. | |||

| e.g., DMF | e.g., 25 | e.g., Gravimetric | |||

| e.g., DMSO | e.g., 25 | e.g., UV-Vis Spec. |

Experimental Protocols for Solubility Determination

Two common and effective methods for determining the solubility of a solid compound in a liquid solvent are the gravimetric method and the spectroscopic method.

This method relies on the direct measurement of mass to determine the concentration of a solute in a saturated solution.

Materials and Equipment:

-

Potassium tetranitroplatinate(II)

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Temperature probe

-

Syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of potassium tetranitroplatinate(II) to a known volume or mass of the chosen organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatic shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check if the concentration is stable.

-

-

Sample Collection:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed. For accuracy, use a syringe fitted with a solvent-compatible filter to draw the sample.

-

-

Solvent Evaporation:

-

Transfer the collected aliquot into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent using a gentle stream of nitrogen or by placing it in a drying oven at a temperature that will not cause decomposition of the solute.

-

-

Mass Determination:

-

Once the solvent is fully evaporated, place the dish in a vacuum desiccator to cool to room temperature and remove any residual solvent.

-

Weigh the dish containing the dry solute.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final constant mass.

-

The solubility can then be expressed in g/100 mL or other desired units.

-

This method is suitable if the compound has a chromophore that absorbs in the UV-Visible range and is particularly useful for determining low solubilities.

Materials and Equipment:

-

All materials from the gravimetric method.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of potassium tetranitroplatinate(II) in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow step 1 as described in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Measurement:

-

Withdraw a filtered aliquot of the saturated solution as described in the gravimetric method.

-

It is likely necessary to dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent.

Caption: Workflow for solubility determination.

References

Thermal stability and decomposition of K2[Pt(NO2)4]

In-depth Technical Guide on the Thermal Stability and Decomposition of K₂[Pt(NO₂)₄]

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide aims to provide a comprehensive overview of the thermal properties of potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]). Due to the limited availability of specific experimental data in the public domain, this document will outline the necessary experimental framework and expected data presentation for a complete analysis.

Introduction

Potassium tetranitroplatinate(II), K₂[Pt(NO₂)₄], is a complex salt of platinum that holds potential in various chemical syntheses and as a precursor for catalytic materials. Understanding its thermal stability and decomposition pathway is crucial for its application in processes that involve elevated temperatures, such as the preparation of platinum-based catalysts or nanomaterials. The thermal decomposition process involves the breakdown of the compound into simpler, volatile, and solid products, the nature of which provides insight into the compound's structure and reactivity.

A thorough investigation of the thermal behavior of K₂[Pt(NO₂)₄] would typically involve techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes, transition temperatures, and the energetics of the decomposition process.

Data Presentation: A Framework for Analysis

A comprehensive study on the thermal decomposition of K₂[Pt(NO₂)₄] would yield quantitative data that can be summarized for comparative analysis. The following tables present a template for how such data should be structured.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of K₂[Pt(NO₂)₄]

| Decomposition Step | Temperature Range (°C) | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Theoretical) | Proposed Lost Species |

| Step 1 | Data not available | Data not available | Data not available | Data not available | Data not available | e.g., NO₂, NO |

| Step 2 | Data not available | Data not available | Data not available | Data not available | Data not available | e.g., O₂ |

| Final Residue | > Data not available | - | - | Data not available | Data not available | e.g., Pt, K₂O |

Table 2: Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) Data for K₂[Pt(NO₂)₄]

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Event Type (Endothermic/Exothermic) |

| Phase Transition | Data not available | Data not available | Data not available | Data not available |

| Decomposition | Data not available | Data not available | Data not available | Data not available |

| Melting | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols: A Methodological Blueprint

Detailed experimental methodologies are critical for the reproducibility and validation of scientific findings. The following outlines the standard protocols that would be employed to study the thermal decomposition of K₂[Pt(NO₂)₄].

Synthesis of K₂[Pt(NO₂)₄]

A standard synthesis protocol would first be required to obtain the pure compound. This typically involves the reaction of a suitable platinum(II) precursor, such as K₂[PtCl₄], with an excess of a nitrite (B80452) salt, like potassium nitrite (KNO₂), in an aqueous solution. The resulting product would be isolated by crystallization and its purity confirmed by analytical techniques such as elemental analysis and infrared (IR) spectroscopy.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: Typically 5-10 mg of finely ground K₂[Pt(NO₂)₄].

-

Crucible: An inert crucible, such as alumina (B75360) or platinum.

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study the intrinsic decomposition and an oxidizing atmosphere (e.g., air or oxygen at a similar flow rate) to investigate oxidative effects.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: From ambient temperature to approximately 1000 °C to ensure complete decomposition.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated DTA or DSC instrument.

-

Sample Mass: Typically 2-5 mg of the sample.

-

Crucible: Aluminum or platinum crucibles, often hermetically sealed to contain any evolved gases during initial decomposition stages.

-

Reference: An empty, inert crucible.

-

Atmosphere: Similar to TGA, both inert and oxidizing atmospheres should be used.

-

Heating Rate: A heating rate consistent with the TGA experiments (e.g., 10 °C/min) to allow for direct correlation of thermal events.

-

Temperature Range: Similar to the TGA range.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, the TGA instrument would be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of the gases evolved at each stage of decomposition.

Mandatory Visualizations: Illustrating the Process

Visual diagrams are essential for conveying complex information concisely. Below are examples of diagrams that would be generated based on the experimental data.

Caption: Experimental workflow for the synthesis and thermal analysis of K₂[Pt(NO₂)₄].

A hypothetical decomposition pathway could be visualized as follows, assuming a multi-step process.

Caption: A potential multi-step thermal decomposition pathway for K₂[Pt(NO₂)₄].

Conclusion

While a detailed analysis of the thermal stability and decomposition of K₂[Pt(NO₂)₄] is currently hindered by the lack of published experimental data, this guide provides a comprehensive framework for conducting and presenting such a study. The outlined experimental protocols and data presentation formats are essential for a thorough understanding of the material's thermal behavior. Future research in this area would be invaluable to the scientific community, particularly for applications in materials science and catalysis. Researchers are encouraged to perform these studies to fill the existing knowledge gap.

Technical Guide: Potassium Tetranitroplatinate(II) (CAS 13815-39-9)

For Researchers, Scientists, and Chemical Professionals

Introduction

This technical guide provides a comprehensive overview of Potassium tetranitroplatinate(II), CAS number 13815-39-9. This inorganic coordination compound, featuring a central platinum atom, is a versatile reagent in various chemical applications. This document consolidates its chemical and physical properties, known hazards, and primary applications, with a focus on presenting clear, structured data for technical audiences.

It is important to note that while the query requested information on biological signaling pathways and drug development, Potassium tetranitroplatinate(II) is an inorganic salt primarily used in chemical synthesis and materials science. The scientific literature does not associate this compound with direct biological activity or signaling pathways in the context of drug development.

Chemical and Physical Properties

Potassium tetranitroplatinate(II) is a white to yellowish crystalline solid.[1] It is recognized for its role as a precursor in the synthesis of other platinum compounds and as a catalyst.[2]

Table 1: Chemical and Physical Properties of Potassium Tetranitroplatinate(II)

| Property | Value | Reference |

| CAS Number | 13815-39-9 | [3] |

| Molecular Formula | K₂[Pt(NO₂)₄] | [2][4] |

| Molecular Weight | 457.30 g/mol | [1][5] |

| Appearance | White to yellowish crystalline powder/solid | [1][4] |

| Solubility | Soluble in water | [1] |

| EINECS Number | 237-491-8 | [4] |

| MDL Number | MFCD00011375 | [3][5] |

| PubChem CID | 16211695 | [1][2] |

Table 2: Synonyms and Alternative Names [1][3][4][6]

| Synonym |

| Dipotassium tetranitroplatinate |

| Potassium nitroplatinate(II) |

| Platinate(2-), tetranitro-, dipotassium |

| Potassium tetranitritoplatinate(II) |

| Dipotassium tetrakis(nitrito-N)platinate |

Hazards and Safety Information

As with all platinum salts, Potassium tetranitroplatinate(II) should be handled with care. It is classified as an irritant and may cause sensitization.

Table 3: Hazard Identification and Safety Precautions

| Hazard | Information | Reference |

| GHS Pictograms | Not uniformly available, but often associated with irritation and sensitization. | |

| Hazard Statements | May cause skin, eye, and respiratory irritation. | [4] |

| Precautionary Statements | Wear protective gloves, eye protection, and face protection. Avoid breathing dust. | |

| Exposure Limits (as Pt, soluble salts) | ACGIH TWA: 0.002 mg/m³; NIOSH IDLH: 4 mg/m³ | [4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [7] |

| WGK (Water Hazard Class) | 3 (Highly hazardous to water) | [4][5] |

Experimental Protocols

Detailed experimental protocols for biological assays involving Potassium tetranitroplatinate(II) are not available in the literature due to its primary application in non-biological fields. However, a general workflow for the synthesis of platinum compounds can be illustrated. The synthesis of cisplatin, a well-known platinum-based anticancer drug, for instance, starts from a related platinum salt and follows a multi-step chemical process.

Below is a conceptual workflow for the synthesis of a platinum complex, which could be adapted for processes involving Potassium tetranitroplatinate(II) as a starting material.

Conceptual workflow for the synthesis of platinum complexes.

Applications

The primary applications of Potassium tetranitroplatinate(II) are in the fields of chemistry and materials science.

-

Catalysis: It serves as a catalyst in various organic reactions, helping to improve reaction rates and yields.[2]

-

Analytical Chemistry: Used in analytical methods for the detection and quantification of platinum in various samples.[2]

-

Materials Science: Employed in the development of advanced materials, including conductive polymers and nanocomposites for electronics.[2]

-

Precursor for Synthesis: It is a key starting material for the synthesis of other platinum-containing compounds.[2] Some sources suggest its use in the synthesis of pharmaceutical intermediates.[7]

Biological Activity and Signaling Pathways

As previously stated, there is no scientific evidence to suggest that Potassium tetranitroplatinate(II) has direct biological activity or is involved in cellular signaling pathways in a manner relevant to drug development. Its properties and applications are rooted in inorganic chemistry. The interest in platinum compounds in medicine, particularly in oncology, is primarily focused on specific complexes like cisplatin, carboplatin, and oxaliplatin, which are designed to interact with DNA. Potassium tetranitroplatinate(II) does not share this mechanism of action.

The logical relationship for the inapplicability of biological studies to this compound is straightforward:

Logical flow showing the inapplicability of biological studies.

Conclusion

Potassium tetranitroplatinate(II) (CAS 13815-39-9) is a valuable inorganic compound with well-defined applications in catalysis, analytical chemistry, and materials science. While it is a platinum salt, it is chemically distinct from platinum-based therapeutic agents and is not associated with direct biological effects or signaling pathways. Researchers and scientists should handle this compound with appropriate safety precautions, recognizing its hazardous properties. This guide provides a foundational understanding of its key characteristics for professionals working in relevant chemical fields.

References

- 1. Potassium tetranitroplatinate(II) | K2N4O8Pt-2 | CID 16211695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Potassium tetranitroplatinate(II) | CAS 13815-39-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. POTASSIUM TETRANITROPLATINATE(II) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Potassium tetranitroplatinate(II) 98 13815-39-9 [sigmaaldrich.com]

- 6. POTASSIUM TETRANITROPLATINATE(II) CAS#: 13815-39-9 [amp.chemicalbook.com]

- 7. aoen.lookchem.com [aoen.lookchem.com]

Spectroscopic Analysis of Potassium Tetranitroplatinate(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) and Raman spectroscopic data for potassium tetranitroplatinate(II), K₂[Pt(NO₂)₄]. This compound is a key intermediate in the synthesis of various platinum complexes, some of which are investigated for their potential pharmacological applications. A thorough understanding of its vibrational properties is crucial for quality control, structural elucidation, and the development of new platinum-based therapeutic agents.

Spectroscopic Data

The vibrational spectroscopic data for solid-state potassium tetranitroplatinate(II) is summarized below. The data is compiled from studies on the compound and its isotopically substituted analogues. The assignments of the vibrational modes are based on the D₄h point group symmetry of the [Pt(NO₂)₄]²⁻ ion.

| Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| 1466 | 1435 | νₐₛ(NO₂) | Asymmetric NO₂ stretching |

| 1397 | 1383 | νₛ(NO₂) | Symmetric NO₂ stretching |

| 1343 | 1340 | νₛ(NO₂) | Symmetric NO₂ stretching |

| - | 1321 | νₛ(NO₂) | Symmetric NO₂ stretching |

| 847 | - | δ(NO₂) | NO₂ bending (scissoring) |

| 839 | - | δ(NO₂) | NO₂ bending (scissoring) |

| 833 | - | δ(NO₂) | NO₂ bending (scissoring) |

| 640 | - | ρᵤ(NO₂) | NO₂ wagging |

| 623 | - | ρᵤ(NO₂) | NO₂ wagging |

| 421 | - | ν(Pt-N) | Platinum-Nitrogen stretching |

| - | 319 | ν(Pt-N) | Platinum-Nitrogen stretching |

| - | 308 | ν(Pt-N) | Platinum-Nitrogen stretching |

| - | 289 | δ(NPtN) + δ(PtNC) | N-Pt-N and Pt-N-C bending |

| - | 282 | δ(NPtN) + δ(PtNC) | N-Pt-N and Pt-N-C bending |

| - | 158 | Lattice Modes | Crystal lattice vibrations |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the IR and Raman spectra of potassium tetranitroplatinate(II) in the solid state. It should be noted that the specific instrumentation and acquisition parameters used in the original cited studies may vary.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Drying: Spectroscopic grade potassium bromide (KBr) and the potassium tetranitroplatinate(II) sample are thoroughly dried in an oven to remove any residual moisture, which can interfere with the IR spectrum.

-

Grinding: Approximately 1-2 mg of the potassium tetranitroplatinate(II) sample is added to 150-200 mg of dry KBr in an agate mortar.

-

Mixing: The mixture is gently ground with an agate pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

-

Pressing: The powdered mixture is transferred to a die press. A vacuum is applied to remove entrapped air, and the mixture is pressed under several tons of pressure to form a translucent or transparent pellet.

-

Analysis: The resulting KBr pellet is placed in a sample holder in the IR spectrometer for analysis.

Instrumentation and Data Acquisition (Representative):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Source: A Globar or other suitable mid-IR source.

-

Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Raman Spectroscopy

Sample Preparation:

-

A small amount of the crystalline potassium tetranitroplatinate(II) powder is placed in a glass capillary tube or on a microscope slide.

-

No further sample preparation is typically required for solid samples.

Instrumentation and Data Acquisition (Representative):

-

Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.

-

Laser Source: A continuous-wave (CW) laser, such as a helium-neon (HeNe) laser (632.8 nm) or a diode-pumped solid-state (DPSS) laser (532 nm or 785 nm), is used for excitation.

-

Power: The laser power at the sample is typically kept low (e.g., <10 mW) to avoid sample degradation.

-

Detector: A charge-coupled device (CCD) detector is commonly used for dispersive Raman systems.

-

Spectral Range: Typically, a range covering the vibrational modes of interest (e.g., 100-3500 cm⁻¹) is scanned.

-

Resolution: 2-4 cm⁻¹

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of potassium tetranitroplatinate(II).

Caption: Experimental workflow for the IR and Raman analysis of potassium tetranitroplatinate(II).

Unveiling the Foundations: An In-depth Technical Guide to Early Studies of Platinum Nitrite Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational late 19th and early 20th-century research on platinum complexes, with a particular focus on nitrite (B80452) and ammine derivatives. This exploration of early scientific literature provides a comprehensive overview of the pioneering synthetic methods and analytical techniques that laid the groundwork for modern coordination chemistry and the eventual development of platinum-based therapeutics. We will examine the seminal work of early chemists, presenting their experimental protocols and quantitative data in a structured format to facilitate understanding and comparison.

Introduction: The Dawn of Coordination Chemistry

The late 19th century marked a pivotal era in chemical science, as the classical theories of valence began to be challenged by the enigmatic nature of metal-ammine and related complexes. These compounds, often displaying properties inconsistent with existing structural theories, prompted a revolution in chemical thinking. At the forefront of this revolution was Alfred Werner, whose coordination theory, proposed in 1893, provided a framework for understanding the structure and reactivity of these complex inorganic compounds. This guide revisits the foundational experimental work that led to these groundbreaking insights, focusing on key platinum complexes that served as crucial pieces of the puzzle.

Alfred Werner's Platinum-Ammine Complexes: A Paradigm Shift

Alfred Werner's systematic investigation of platinum-ammine complexes was instrumental in establishing his coordination theory. His work, detailed in his 1893 paper "Beitrag zur Konstitution anorganischer Verbindungen" (Contribution to the Constitution of Inorganic Compounds), utilized innovative experimental techniques to deduce the structure of these compounds.[1][2]

Experimental Protocol: Molar Conductivity Measurements

A cornerstone of Werner's research was the measurement of the molar conductivity of aqueous solutions of platinum-ammine complexes.[3][4] This technique allowed him to determine the number of ions present in the solution, providing crucial evidence for the existence of a coordination sphere.

Methodology: The experimental setup for measuring conductivity in the late 19th century, based on the work of Wilhelm Ostwald, consisted of:

-

A Wheatstone bridge-like apparatus: This was used to measure the resistance of the complex solution.

-

An induction coil (Ruhmkorff coil): This provided an alternating current to prevent electrolysis of the solution.

-

A telephone earpiece: Used as a detector to find the point of minimum sound, which corresponded to the balance point of the bridge.

-

A measuring cell: Containing the platinum complex solution with platinized electrodes.

The molar conductivity (Λ) was then calculated based on the measured resistance and the concentration of the solution.

Experimental Protocol: Precipitation with Silver Nitrate (B79036)

To further elucidate the structure of these complexes, Werner employed precipitation reactions with silver nitrate to quantify the number of "free" chloride ions—those not directly bonded to the platinum ion within the coordination sphere.

Methodology:

-

A known concentration of the platinum-ammine complex was dissolved in water.

-

An excess of silver nitrate solution was added to the solution.

-

The resulting precipitate of silver chloride (AgCl) was filtered, dried, and weighed.

-

From the mass of the AgCl precipitate, the number of moles of free chloride ions per mole of the complex was calculated.

Data Presentation: Werner's Findings on Platinum(IV) Ammine Complexes

The combination of conductivity measurements and precipitation experiments provided compelling evidence for Werner's proposed structures. The data for a series of platinum(IV) ammine complexes is summarized below.[5]

| Complex Formula | Molar Conductivity (ohm⁻¹) | Moles of AgCl Precipitated per Mole of Complex | Werner's Formulation | Number of Ions |

| PtCl₄·6NH₃ | 523 | 4 | [Pt(NH₃)₆]Cl₄ | 5 |

| PtCl₄·5NH₃ | 404 | 3 | [Pt(NH₃)₅Cl]Cl₃ | 4 |

| PtCl₄·4NH₃ | 299 | 2 | [Pt(NH₃)₄Cl₂]Cl₂ | 3 |

| PtCl₄·3NH₃ | 97 | 1 | [Pt(NH₃)₃Cl₃]Cl | 2 |

| PtCl₄·2NH₃ | 0 | 0 | [Pt(NH₃)₂Cl₄] | 0 (non-electrolyte) |

Logical Workflow for Structure Determination

Werner's deductive process for assigning the structures of these complexes can be visualized as a logical workflow.

Other Notable Early Platinum Complexes

While Werner's work with ammine complexes was revolutionary, other significant platinum complexes were discovered and studied in the same era, contributing to the growing body of knowledge in inorganic chemistry.

Vèzes' Red Salt

In 1893, M. Vèzes reported the synthesis of a unique trinuclear platinum nitrite complex, which came to be known as Vèzes' red salt.

Synthesis Protocol (based on historical accounts): The preparation of Vèzes' red salt, K₂[Pt₃O(NO₂)₆]·2H₂O, involved the reaction of potassium tetrachloroplatinate(II) with an excess of potassium nitrite in an aqueous solution. The mixture was heated, leading to the formation of the characteristic red crystals of the salt upon cooling. The exact stoichiometry and reaction conditions were crucial for the successful isolation of this complex.

Cleve's Salts

Per Teodor Cleve, a Swedish chemist, made significant contributions to the study of platinum-ammine complexes in the mid-19th century. His work predates Werner's but provided essential groundwork. Among the compounds he synthesized are the isomeric platinous compounds, cis- and trans-diamminedichloroplatinum(II), and the salts of the triammineplatinum(II) cation.

Synthesis of Triammineplatinum(II) Chloride ([Pt(NH₃)₃Cl]Cl): One of Cleve's salts, triamminechloroplatinum(II) chloride, was typically prepared by the reaction of tetrachloroplatinate(II) with a stoichiometric amount of ammonia (B1221849) in an aqueous solution. Careful control of the reaction conditions was necessary to prevent the formation of other ammine complexes.

Conclusion

The early studies on platinum nitrite and ammine complexes, particularly the meticulous and insightful work of Alfred Werner, were foundational to the development of coordination chemistry. The experimental protocols, though rudimentary by modern standards, were ingeniously applied to deduce the fundamental principles of coordination, including the concepts of the coordination sphere, coordination number, and the geometrical arrangement of ligands. The quantitative data from these early investigations provided the irrefutable evidence needed to support these revolutionary ideas. This guide serves as a testament to the enduring legacy of these pioneering chemists and their invaluable contributions to the fields of inorganic chemistry and, ultimately, to the development of life-saving platinum-based drugs.

References

Methodological & Application

Synthesis of Platinum Nanoparticles Using K₂[Pt(NO₂)₄] Precursor: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of platinum nanoparticles (PtNPs) utilizing potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) as the precursor. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the fields of nanotechnology, materials science, and nanomedicine. The following sections detail the synthesis, characterization, and potential applications of these nanoparticles, with a focus on their relevance in drug development.

Introduction

Platinum nanoparticles are of significant interest due to their unique catalytic, electronic, and biomedical properties. In the realm of drug development, PtNPs are being explored as therapeutic agents themselves, particularly in oncology, and as carriers for targeted drug delivery systems. The choice of precursor is a critical factor in determining the size, shape, and surface chemistry of the resulting nanoparticles, which in turn dictates their functionality. While various platinum precursors are utilized, this document focuses on the application of potassium tetranitroplatinate(II).

Applications in Drug Development

Platinum-based compounds have long been a cornerstone of cancer chemotherapy. Platinum nanoparticles offer the potential for enhanced therapeutic efficacy and reduced side effects compared to traditional platinum drugs. Their applications in drug development are multifaceted:

-

Anticancer Agents: PtNPs have demonstrated inherent cytotoxicity against various cancer cell lines. Their mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and induction of apoptosis.

-

Drug Delivery Vehicles: The high surface area-to-volume ratio of PtNPs allows for the functionalization of their surface with targeting ligands (e.g., antibodies, peptides) and the loading of therapeutic payloads. This enables the targeted delivery of drugs to tumor sites, minimizing off-target toxicity.

-

Catalytic Therapy: The catalytic properties of PtNPs can be harnessed for therapeutic applications. For instance, they can catalyze the decomposition of endogenous hydrogen peroxide within the tumor microenvironment to generate cytotoxic oxygen.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of platinum nanoparticles from potassium tetrachloroplatinate(II) (K₂PtCl₄) and are expected to be effective for K₂[Pt(NO₂)₄] with potential minor modifications.

Protocol 1: Sonochemical Reduction with L-Ascorbic Acid

This method utilizes L-ascorbic acid as a reducing agent and a surfactant to control nanoparticle growth, facilitated by sonication.

Materials:

-

Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])

-

Brij® 58 (surfactant)

-

L-ascorbic acid

-

Deionized water

-

Bath sonicator

-

Centrifuge

Procedure:

-

Prepare a 20 mM solution of K₂[Pt(NO₂)₄] in deionized water.

-

Prepare a 0.044 M solution of Brij® 58 in deionized water.

-

Prepare a 0.04 M solution of L-ascorbic acid in deionized water.

-

In a clean glass vial, mix 5 mL of the K₂[Pt(NO₂)₄] solution with 1 mL of the Brij® 58 solution.

-

Sonicate the mixture in a bath sonicator for 10 minutes.

-

Add 5 mL of the L-ascorbic acid solution to the mixture.

-

Continue sonication for an additional 45 minutes. The formation of a colloidal platinum nanoparticle solution is indicated by a color change.

-

Collect the synthesized PtNPs by centrifugation.

-

Wash the nanoparticles with deionized water to remove any unreacted reagents and byproducts.

Protocol 2: Chemical Reduction with Sodium Borohydride (B1222165) in a Biocompatible Matrix

This protocol employs a strong reducing agent, sodium borohydride, within a biocompatible matrix, such as nata de coco, which can serve as a template and stabilizer.

Materials:

-

Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])

-

Sodium borohydride (NaBH₄)

-

Nata de coco (bacterial cellulose) matrix

-

Deionized water

-

Stirring plate

Procedure:

-

Prepare K₂[Pt(NO₂)₄] solutions of desired concentrations (e.g., 10 mM and 20 mM) in deionized water.

-

Immerse a piece of nata de coco matrix into the K₂[Pt(NO₂)₄] solution and allow it to soak.

-

Prepare a fresh solution of sodium borohydride in deionized water.

-

Transfer the platinum precursor-soaked nata de coco to the sodium borohydride solution under gentle stirring.

-

Observe the color change of the matrix, indicating the formation of platinum nanoparticles.

-

The reaction is typically complete within a few hours.

-

Thoroughly wash the PtNP-loaded matrix with deionized water to remove residual reactants.

Data Presentation

The following tables summarize quantitative data from the characterization of platinum nanoparticles synthesized from various potassium-platinum precursors. This data provides a reference for expected outcomes.

Table 1: Nanoparticle Size and Precursor Concentration

| Precursor | Precursor Concentration (mM) | Average Nanoparticle Size (nm) | Synthesis Method | Reference |

| K₂PtCl₄ | 10 | 1 | Sodium Borohydride Reduction in Nata de Coco | [1] |

| K₂PtCl₄ | 20 | 1 | Sodium Borohydride Reduction in Nata de Coco | [1] |

| K₂PtCl₆ | 0.05 wt/vol % | - | Electrochemical Reduction | [2] |

| K₂PtCl₆ | 0.5 wt/vol % | ~200 | Electrochemical Reduction | [2] |

| K₂PtCl₆ | 5.0 wt/vol % | 20-800 | Electrochemical Reduction | [2] |

Table 2: Characterization of Platinum Nanoparticles

| Precursor | Synthesis Method | Nanoparticle Shape | Size Distribution | Characterization Techniques | Reference |

| K₂PtCl₄ | Sodium Borohydride Reduction | Spherical | - | SEM-EDS, TEM | [1] |

| K₂PtCl₆ | Electrochemical Reduction | Spherical | Broad | SEM, XPS | [2] |

| H₂PtCl₆ | Hydrazine Reduction | Aggregates | - | SEM | [3] |

Note: Data for K₂[Pt(NO₂)₄] is not available in the cited literature; the table provides data from similar precursors to guide researchers.

Mandatory Visualizations

Experimental Workflow: Sonochemical Synthesis

Caption: Workflow for the sonochemical synthesis of platinum nanoparticles.

Logical Relationship: Factors Influencing Nanoparticle Properties

Caption: Factors influencing the properties and applications of platinum nanoparticles.

References

Potassium Tetranitroplatinate(II) in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) is a platinum(II) coordination complex that has been noted for its potential as a catalyst in various chemical transformations.[1] While its primary applications are often found in materials science and as a precursor for other platinum compounds, its role as a catalyst in organic synthesis is an area of interest. This document aims to provide an overview of its catalytic applications, though it is important to note that detailed, publicly available protocols for specific organic reactions using potassium tetranitroplatinate(II) are limited. The information presented herein is based on the general understanding of platinum catalysis and available data on the compound.

General Properties

Potassium tetranitroplatinate(II) is a solid, water-soluble compound. Key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | K₂[Pt(NO₂)₄] |

| Molecular Weight | 457.30 g/mol |

| CAS Number | 13815-39-9 |

| Appearance | White to yellow powder |

| Solubility | Soluble in water |

Catalytic Applications in Organic Synthesis: A General Overview

Platinum compounds, in general, are known to be effective catalysts for a variety of organic reactions, including:

-

Hydrogenation: The addition of hydrogen across double or triple bonds.

-

Hydrosilylation: The addition of a silicon-hydrogen bond across a double or triple bond.

-

Oxidation: The introduction of oxygen or removal of hydrogen from a molecule.

-

C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen bonds.

While specific literature detailing the use of potassium tetranitroplatinate(II) in these reactions with comprehensive data is scarce, it is plausible that this complex could serve as a precursor to the active catalytic species in situ, or be used directly under appropriate reaction conditions. The nitro ligands can potentially be displaced by other ligands or reactants to initiate a catalytic cycle.

Hypothetical Experimental Protocol: General Procedure for a Platinum-Catalyzed Reaction

Given the absence of specific published protocols for potassium tetranitroplatinate(II), a general procedure for a platinum-catalyzed reaction, such as a model hydrogenation, is provided below. This protocol is intended to serve as a starting point for researchers to develop their own specific methods.

Reaction: General Hydrogenation of an Alkene

Materials:

-

Alkene substrate

-

Potassium tetranitroplatinate(II) (catalyst)

-

Solvent (e.g., ethanol, ethyl acetate, or a solvent determined by substrate solubility)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Catalyst Preparation: In a reaction vessel purged with an inert gas, dissolve the alkene substrate in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of potassium tetranitroplatinate(II) to the reaction mixture. The optimal catalyst loading (typically ranging from 0.1 to 5 mol%) should be determined experimentally.

-

Reaction Setup: Seal the reaction vessel and connect it to a hydrogenation apparatus.

-

Inert Gas Purge: Purge the system with inert gas several times to remove any residual oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure.

-

Reaction Monitoring: Stir the reaction mixture at a constant temperature. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with inert gas. Filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.

Data Presentation

Due to the lack of specific experimental data for reactions catalyzed by potassium tetranitroplatinate(II) in the public domain, a table of quantitative data cannot be provided at this time. Researchers are encouraged to screen various reaction conditions to determine optimal parameters such as temperature, pressure, solvent, and catalyst loading for their specific substrate and transformation.

Visualizations

Logical Workflow for Catalyst Screening in Organic Synthesis

The following diagram illustrates a typical workflow for screening a new catalyst, such as potassium tetranitroplatinate(II), for a desired organic transformation.

Caption: A logical workflow for evaluating a new catalyst in organic synthesis.

Disclaimer: The information provided in these Application Notes is for guidance purposes only. Researchers should conduct their own experiments to validate and optimize any chemical process. All laboratory work should be performed in accordance with established safety protocols.

References

Application Notes and Protocols for the Analytical Determination of Platinum Using K₂[Pt(NO₂)₄]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of platinum (Pt) using potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) as a primary standard. The protocols outlined are applicable for researchers in academia and industry, particularly those involved in drug development and quality control processes requiring precise platinum quantification.

Introduction

Potassium tetranitroplatinate(II) is a stable, water-soluble platinum salt, making it an excellent candidate for the preparation of accurate platinum standards for various analytical techniques.[1] Its high purity and well-defined stoichiometry allow for the precise calculation of platinum concentration in standard solutions. This document details the use of K₂[Pt(NO₂)₄] for platinum determination by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gravimetric Analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods described herein.

Table 1: ICP-MS Method Parameters for Platinum Determination

| Parameter | Value |

| RF Power | 1550 W |

| Plasma Gas Flow | 15 L/min |

| Carrier Gas Flow | 1.14 L/min |

| Monitored Isotopes | ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt |

| Detector Mode | Pulse counting |

| Internal Standard | Bismuth (Bi) |

Table 2: Spectrophotometric Method Parameters for Platinum Determination

| Parameter | Value |

| Wavelength (λmax) | 355 nm |

| Complexing Reagent | Bis(2-hydroxynaphthaldehyde) ethylenediimine (H₂HN₂en) |

| pH for Extraction | 8 |

| Extraction Solvent | Chloroform (B151607) |

| Linear Calibration Range | 1-5 µg/mL |

| Relative Standard Deviation (RSD) | 0.7 to 2.2% |

Experimental Protocols

Preparation of a Primary Platinum Stock Solution from K₂[Pt(NO₂)₄]

This protocol describes the preparation of a 1000 ppm (µg/mL) platinum stock solution, which can be used for subsequent dilutions to create calibration standards for ICP-MS and UV-Vis Spectrophotometry.

Materials:

-

Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]), analytical grade

-

Deionized water (18.2 MΩ·cm)

-

Concentrated nitric acid (HNO₃), trace metal grade

-

Volumetric flasks (100 mL and 1000 mL), Class A

-

Analytical balance (± 0.0001 g)

Procedure:

-

Accurately weigh approximately 0.2335 g of K₂[Pt(NO₂)₄]. The exact mass will depend on the purity of the salt. The required mass can be calculated using the following formula: Mass of K₂[Pt(NO₂)₄] (g) = (Desired Pt conc. (g/L) × Volume (L) × Molar mass of K₂[Pt(NO₂)₄] ( g/mol )) / (Molar mass of Pt ( g/mol ) × Purity) (Molar mass of K₂[Pt(NO₂)₄] ≈ 457.30 g/mol ; Molar mass of Pt ≈ 195.08 g/mol )

-

Quantitatively transfer the weighed K₂[Pt(NO₂)₄] to a 100 mL beaker.

-

Add approximately 50 mL of deionized water and 2 mL of concentrated nitric acid to dissolve the salt. Gentle heating on a hot plate may be required to facilitate dissolution.

-

Once completely dissolved, allow the solution to cool to room temperature.

-

Carefully transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask.

-

Dilute the solution to the mark with deionized water, cap the flask, and invert it several times to ensure homogeneity. This is the 1000 ppm Pt stock solution.

-

For long-term storage, transfer the solution to a clean, labeled polyethylene (B3416737) bottle and store at 4°C.

Protocol for Platinum Determination by ICP-MS

Instrumentation:

-

Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

Procedure:

-

Preparation of Calibration Standards: Prepare a series of platinum calibration standards (e.g., 1, 5, 10, 25, 50, and 100 ng/mL) by serial dilution of the 1000 ppm Pt stock solution with 2% (v/v) nitric acid.

-

Sample Preparation: Digest the sample containing platinum using an appropriate acid mixture (e.g., aqua regia) and a microwave digestion system. After digestion, dilute the sample with 2% (v/v) nitric acid to a concentration within the calibration range.

-

Internal Standard Addition: Add a suitable internal standard, such as Bismuth (Bi), to all blanks, standards, and samples to correct for instrumental drift and matrix effects.

-

ICP-MS Analysis: Aspirate the blanks, standards, and samples into the ICP-MS. Monitor the signal intensities for the platinum isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt) and the internal standard.

-

Quantification: Construct a calibration curve by plotting the ratio of the platinum isotope intensity to the internal standard intensity against the platinum concentration of the standards. Determine the platinum concentration in the samples from the calibration curve.

Protocol for Spectrophotometric Determination of Platinum

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Calibration Standards: Prepare a series of platinum calibration standards (e.g., 1, 2, 3, 4, and 5 µg/mL) by diluting the 1000 ppm Pt stock solution with deionized water.

-

Complex Formation and Extraction:

-

To 1 mL of each standard and sample solution in a separate test tube, add 1 mL of a 0.1% (w/v) solution of bis(2-hydroxynaphthaldehyde) ethylenediimine (H₂HN₂en) in a suitable organic solvent.

-

Adjust the pH of the solution to 8 using a suitable buffer (e.g., borate (B1201080) buffer).

-

Add 2 mL of chloroform and vortex for 1 minute to extract the platinum-H₂HN₂en complex.

-

Allow the layers to separate and collect the organic (chloroform) layer.

-

-

Spectrophotometric Measurement: Measure the absorbance of the extracted complex at 355 nm against a reagent blank.[2]

-

Quantification: Construct a calibration curve by plotting the absorbance values against the platinum concentration of the standards. Determine the platinum concentration in the samples from the calibration curve.

Visualizations

References

Application Note and Protocol for the Preparation of Cisplatin from Potassium Tetranitroplatinate(II)

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed protocol for the synthesis of the anticancer drug cisplatin (B142131), cis-diamminedichloroplatinum(II), starting from potassium tetranitroplatinate(II), K₂[Pt(NO₂)₄]. It is important to note that the direct synthesis of cisplatin from potassium tetranitroplatinate(II) is not a commonly documented procedure in scientific literature. The standard and most widely utilized precursor for cisplatin synthesis is potassium tetrachloroplatinate(II), K₂[PtCl₄].

Therefore, this application note details a plausible two-step synthetic pathway. The first step, the conversion of potassium tetranitroplatinate(II) to potassium tetrachloroplatinate(II), is a hypothetical procedure based on established principles of coordination chemistry. The second step, the synthesis of cisplatin from the resulting potassium tetrachloroplatinate(II), is based on well-established and documented methods.

Proposed Synthetic Pathway

The proposed synthesis involves two main stages:

-

Ligand Exchange Reaction: Conversion of potassium tetranitroplatinate(II) to potassium tetrachloroplatinate(II) via reaction with hydrochloric acid.

-

Ammonolysis: Reaction of the in-situ generated potassium tetrachloroplatinate(II) with ammonia (B1221849) to yield cisplatin.

Experimental Protocol

Materials and Reagents:

-

Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄])

-

Concentrated Hydrochloric Acid (HCl)

-

Aqueous Ammonia (NH₃)

-

Distilled Water

-

Ice Bath

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

pH indicator paper

Step 1: Hypothetical Conversion of Potassium Tetranitroplatinate(II) to Potassium Tetrachloroplatinate(II)

Disclaimer: This part of the protocol is a theoretical procedure and should be performed with caution and careful monitoring in a controlled laboratory setting.

-

In a well-ventilated fume hood, dissolve a known quantity of potassium tetranitroplatinate(II) in a minimal amount of distilled water in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly and carefully add an excess of concentrated hydrochloric acid to the solution while stirring. The nitro ligands are expected to be displaced by chloro ligands, leading to the formation of potassium tetrachloroplatinate(II). This reaction may release nitrogen oxides, so adequate ventilation is crucial.

-

Gently heat the mixture to a temperature of 50-60°C for approximately 1-2 hours to ensure the completion of the ligand exchange. The color of the solution is expected to change, indicating the formation of the tetrachloroplatinate(II) complex, which is typically a reddish-orange solution.

-

After the reaction is complete, the resulting solution containing potassium tetrachloroplatinate(II) can be used directly in the next step.

Step 2: Synthesis of Cisplatin from Potassium Tetrachloroplatinate(II)

This procedure is based on established methods for the synthesis of cisplatin.[1]

-

To the solution of potassium tetrachloroplatinate(II) from Step 1, while stirring, slowly add aqueous ammonia. A slight excess of aqueous ammonia is generally used.[1]

-

A yellow precipitate of cisplatin, cis-[Pt(NH₃)₂Cl₂], should form. It is crucial to avoid a large excess of ammonia, as this can lead to the formation of tetraammineplatinum(II) chloride, which would decrease the yield of cisplatin.[1]

-

Continue stirring the mixture at room temperature for a period to ensure complete precipitation.

-

Cool the mixture in an ice bath to further decrease the solubility of the cisplatin product.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with several portions of cold distilled water to remove any unreacted starting materials and byproducts.

-

Subsequently, wash the product with a small amount of cold ethanol (B145695) and then diethyl ether to facilitate drying.

-

Dry the final product, the yellow crystalline cisplatin, in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of cisplatin from potassium tetranitroplatinate(II).

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis | Theoretical Molar Ratio |

| Potassium Tetranitroplatinate(II) | K₂[Pt(NO₂)₄] | 457.30 | Starting Material | 1 |

| Hydrochloric Acid | HCl | 36.46 | Reagent | Excess |

| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | 415.09 | Intermediate | 1 |

| Ammonia | NH₃ | 17.03 | Reagent | 2 (slight excess) |

| Cisplatin | cis-[Pt(NH₃)₂Cl₂] | 300.05 | Final Product | 1 |

Note: The overall yield of cisplatin will be dependent on the efficiency of both the hypothetical ligand exchange step and the subsequent ammonolysis.

Experimental Workflow Visualization

References

Application Notes and Protocols: Potassium Tetranitroplatinate(II) in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]) is a versatile platinum salt that serves as a crucial precursor in the synthesis of advanced platinum-based materials.[1] Its utility in materials science stems from its properties as a stable, water-soluble source of platinum(II) ions, making it suitable for a variety of deposition and synthesis techniques. This document provides detailed application notes and experimental protocols for the use of potassium tetranitroplatinate(II) in the fabrication of platinum nanoparticles and thin films, with a focus on electrochemical deposition methods. While it is also a potential precursor for supported catalysts, specific protocols for this application are less commonly detailed in publicly available literature.